molecular formula C13H17NO3 B1455322 tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate CAS No. 877170-76-8

tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate

Cat. No. B1455322
CAS RN: 877170-76-8
M. Wt: 235.28 g/mol
InChI Key: XRYXQDYFSBOZFJ-UHFFFAOYSA-N
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Description

“tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate” is a derivative of indole . Indole derivatives are known for their diverse biological activities and are found in many synthetic drug molecules . They have been found to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Scientific Research Applications

Synthesis of Biologically Active Natural Products

The compound has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents . The intermediate products involved in this scheme are useful for the synthesis of natural prenyl indole derivatives, such as Indiacens A and B .

Anticancer Applications

Indole derivatives, including tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate, have been found to possess anticancer properties . They can be used in the development of new drugs for the treatment of various types of cancer .

Anti-inflammatory Applications

Indole derivatives also exhibit anti-inflammatory activities . They can be used in the treatment of conditions characterized by inflammation .

Antinociceptive Applications

These compounds have been found to possess antinociceptive properties, which means they can block the detection of painful or harmful stimuli by sensory neurons .

Antipsychotic Applications

Indole derivatives can be used in the development of antipsychotic drugs . These drugs are used to manage psychosis, including delusions, hallucinations, paranoia, and disordered thought .

Analgesic Applications

These compounds have been found to have analgesic properties, which means they can be used to relieve pain .

Cytotoxic Applications

Indole derivatives have been found to have cytotoxic properties . This means they can be used in the development of drugs that kill cells, particularly cancer cells .

5-Lipoxygenase Inhibitory Activities

Indole derivatives have been found to inhibit 5-lipoxygenase . This enzyme plays a key role in the production of leukotrienes, which are involved in inflammatory responses. Therefore, these compounds can be used in the treatment of diseases characterized by excessive leukotriene production .

Future Directions

Indole derivatives have an immeasurable potential to be explored for newer therapeutic possibilities . The synthesis, reactivity, and applications of these compounds have been a topic of interest in recent years . Therefore, “tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate” and similar compounds may have promising future directions in the field of medicinal chemistry.

properties

IUPAC Name

tert-butyl 4-oxo-6,7-dihydro-5H-indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-8-7-9-10(14)5-4-6-11(9)15/h7-8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRYXQDYFSBOZFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00701727
Record name tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00701727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate

CAS RN

877170-76-8
Record name tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00701727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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